molecular formula C24H14N4O10 B10891153 4,4'-Bis(2,4-dinitrophenoxy)biphenyl

4,4'-Bis(2,4-dinitrophenoxy)biphenyl

Cat. No.: B10891153
M. Wt: 518.4 g/mol
InChI Key: SXYPXTLOMCEAEI-UHFFFAOYSA-N
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Description

4,4'-Bis(2,4-dinitrophenoxy)biphenyl is a nitro-substituted biphenyl ether characterized by two 2,4-dinitrophenoxy groups attached to a central biphenyl core. Its synthesis involves the reduction of 4,4'-bis(2,4-dinitrophenoxy)biphenyl using palladium/carbon and hydrazine hydrate in an alcoholic solvent at 70–85°C, yielding high-purity (>99%) 4,4'-bis(2,4-diaminophenoxy)biphenyl as a crystalline product . Its structural rigidity and electron-withdrawing nitro groups contribute to unique thermal and electronic properties, though direct applications are less documented in the provided evidence.

Properties

Molecular Formula

C24H14N4O10

Molecular Weight

518.4 g/mol

IUPAC Name

1-[4-[4-(2,4-dinitrophenoxy)phenyl]phenoxy]-2,4-dinitrobenzene

InChI

InChI=1S/C24H14N4O10/c29-25(30)17-5-11-23(21(13-17)27(33)34)37-19-7-1-15(2-8-19)16-3-9-20(10-4-16)38-24-12-6-18(26(31)32)14-22(24)28(35)36/h1-14H

InChI Key

SXYPXTLOMCEAEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2,4-dinitrophenoxy)biphenyl typically involves a reaction between 4,4’-biphenyl diphenol and 2,4-dinitro halogenated benzene. The reaction is carried out in the presence of a salt-forming agent and an organic solvent under reflux conditions. The molar ratio of 4,4’-biphenyl diphenol to 2,4-dinitro halogenated benzene is maintained between 1.0:2.0 to 2.2. The reaction mixture is heated and refluxed for 6 to 18 hours .

Industrial Production Methods

The industrial production of 4,4’-Bis(2,4-dinitrophenoxy)biphenyl follows a similar synthetic route but is optimized for large-scale production. The reaction solution is concentrated, cooled, and water is added to precipitate the solid product. The solid is then filtered, washed, and dried to obtain the final product. This method is characterized by its simplicity, high yield, and purity, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(2,4-dinitrophenoxy)biphenyl undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 4,4’-Bis(2,4-diaminophenoxy)biphenyl .

Scientific Research Applications

4,4’-Bis(2,4-dinitrophenoxy)biphenyl has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Bis(2,4-dinitrophenoxy)biphenyl involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Biphenyl Ethers with Nitrogen-Containing Substituents

Compounds such as 4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl (yield: 62%, m.p.: 151.2–152.1°C) and 4,4'-Bis(β-piperidin-propinoyl)-biphenyl (yield: 59%, m.p.: 138.5–139.6°C) feature tertiary amine-based substituents. These analogs exhibit lower melting points compared to the target compound, likely due to reduced crystallinity from flexible alkyl-amide chains. In contrast, the rigid dinitrophenoxy groups in 4,4'-Bis(2,4-dinitrophenoxy)biphenyl enhance thermal stability .

Brominated and Epoxy-Functionalized Biphenyls

  • 4,4'-Bis(2-bromoacetyl)biphenyl (m.p.: 226–227°C, density: 1.622 g/cm³) contains bromoacetyl groups, which confer high reactivity for cross-coupling reactions. Its synthesis involves bromination of 4,4'-diacetyl-biphenyl, achieving 90% yield .
  • 4,4'-Bis(2,3-epoxypropoxy)biphenyl (molecular weight: 298.34 g/mol) features epoxy groups, enabling polymerization or surface modification. The epoxy substituents contrast with nitro groups in electronic effects, as nitro moieties are stronger electron-withdrawing groups .

Nitro-Substituted Aromatic Ethers

Dinitrophenyl Ethers in Toxicity Studies

Compounds like 2,4-dinitrophenetole (DNF) and dinitroanisole (DNAN) share the dinitrophenoxy motif. These act as uncouplers of oxidative phosphorylation, disrupting mitochondrial proton gradients.

Nitro-Carboxylic Acid Derivatives

Nitro-substituted biphenyl esters, such as [1,1'-Biphenyl]-2,2'-dicarboxylicacid, 4,4'-dinitro-, 2,2'-dimethyl ester , combine nitro and ester groups. These derivatives exhibit enhanced reactivity for further functionalization, contrasting with the target compound’s stability as a synthetic intermediate .

Comparative Analysis of Key Properties

Physical and Thermal Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Thermal Stability
4,4'-Bis(2,4-dinitrophenoxy)biphenyl 476.32* Not reported Dinitrophenoxy High (intermediate in high-temp synthesis)
4,4'-Bis(β-pyrrolidin-propinoyl)-biphenyl ~454.5 151.2–152.1 Pyrrolidin-amide Moderate
4,4'-Bis(2-bromoacetyl)biphenyl 396.08 226–227 Bromoacetyl High (stable under bromination)
2,4-Dinitrophenetole (DNF) 228.15 ~80 Dinitrophenoxy + ethyl Low (volatile)

*Calculated from molecular formula.

Toxicity and Mechanisms

While dinitrophenyl ethers like DNF exhibit potent toxicity at low concentrations (~10⁻⁶ M), the biphenyl backbone in 4,4'-Bis(2,4-dinitrophenoxy)biphenyl may mitigate solubility-driven toxicity. Its larger structure could limit membrane permeability, reducing uncoupling efficiency compared to smaller analogs .

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